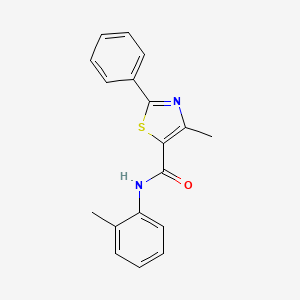

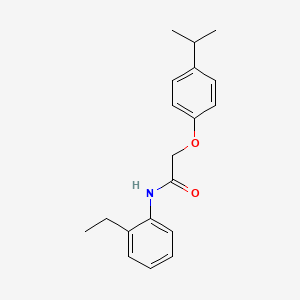

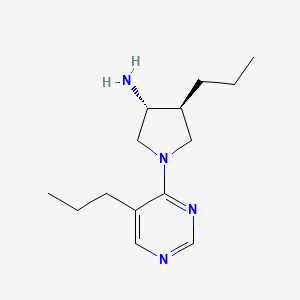

![molecular formula C18H23FN2O4 B5541499 3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including cyclization, hydroxymethylation, and resolution of stereoisomers, as seen in the synthesis of [14C]-labelled paroxetine analogs (Willcocks, Barnes, Rustidge, & Tidy, 1993). Such processes may also involve the strategic use of protecting groups, enantiomerically pure starting materials, and specific reaction conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformation and stereochemistry of related compounds. For instance, azetidine-based isosteres demonstrate increased conformational flexibility and size compared to their parent heterocycles, potentially influencing their binding affinity and selectivity (Feskov et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving azetidine derivatives and their interactions with various substituents can lead to diverse bioactive molecules. For example, the fluoro derivative of A-85380, an azetidine derivative, has been explored for its binding properties to nicotinic acetylcholine receptors, showcasing the importance of halogen substitution in modulating biological activity (Doll et al., 1999).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

- The synthesis and mechanistic studies using carbon-14 and carbon-13 labelling have been explored to understand the chemical properties and potential applications of compounds structurally similar to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) (Willcocks, Barnes, Rustidge, & Tidy, 1993). These studies provide insights into the labeling process and its implications for drug development.

- Research on the synthesis and ligand binding of tropane ring analogues of paroxetine emphasizes the structural modifications and their impact on biological activity, demonstrating the compound's relevance in designing SSRIs with potentially improved profiles (Keverline-Frantz et al., 1998).

Pharmacological Applications

- Studies on the nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a new positron emission tomography ligand, highlight the compound's potential for brain imaging of nicotinic receptors, which could aid in neurological research and diagnostics (Doll et al., 1999).

Material Science and Polymerization

- Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates have been synthesized and copolymerized with styrene, showcasing the compound's utility in material science for developing new polymers with specific properties (Krause et al., 2019).

Biological Evaluation and Drug Design

- The synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a high-affinity radioligand for central nicotinic acetylcholine receptors demonstrate its potential in drug design and development for neurological conditions (Koren et al., 2000).

Propiedades

IUPAC Name |

1-[3-[3-(2-fluorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O4/c1-24-12-17(22)20-8-4-5-13(9-20)18(23)21-10-14(11-21)25-16-7-3-2-6-15(16)19/h2-3,6-7,13-14H,4-5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPZZSOBRXDISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)C(=O)N2CC(C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

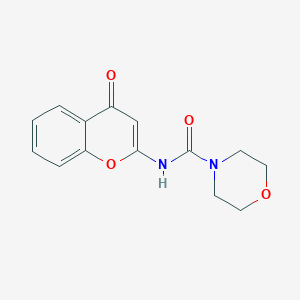

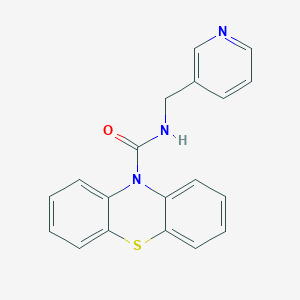

![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5541470.png)

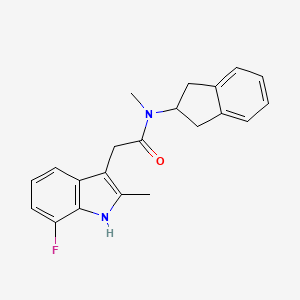

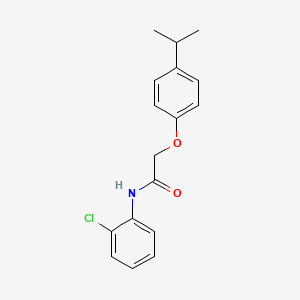

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

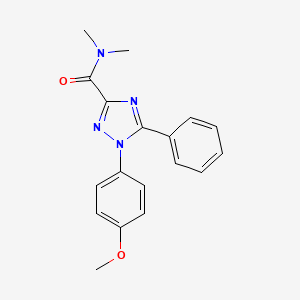

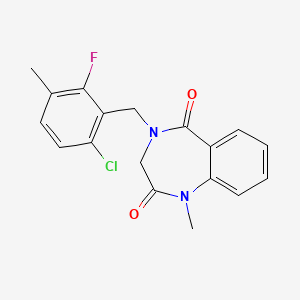

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)